molecular formula C6H11ClN4 B2973517 (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride CAS No. 1820707-11-6

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride

Cat. No.: B2973517
CAS No.: 1820707-11-6
M. Wt: 174.63
InChI Key: BIWFLNSZPDWUMF-UHFFFAOYSA-N
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Description

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C6H10N4Cl

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopropylamine and formaldehyde .

  • Reaction Steps: The cyclopropylamine reacts with formaldehyde to form an intermediate imine, which is then cyclized under acidic conditions to form the triazole ring.

  • Hydrochloride Formation: The resulting triazole is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is produced in batches using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH.

  • Purification: The product is purified using crystallization techniques to achieve the desired purity level.

Mechanism of Action

Chemical Reactions Analysis

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often involving halogenating agents like phosphorus pentachloride .

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

  • Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

  • Substitution: Phosphorus pentachloride, halogenating agents, polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Halogenated derivatives of the triazole ring.

Scientific Research Applications

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • (5-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine

  • 1H-1,2,4-triazole derivatives

  • Other triazole-based compounds

Properties

IUPAC Name

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3,7H2,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWFLNSZPDWUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-11-6
Record name (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
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